2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-(6-ethyl-4-oxo-2-phenyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-3-27-14-13-19-18(15-27)24(30)28(23(26-19)17-9-5-4-6-10-17)16-22(29)25-20-11-7-8-12-21(20)31-2/h4-12H,3,13-16H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPHCGZNSNXNHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)C(=O)N(C(=N2)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide involves multi-step reactions starting with commercially available raw materials. A common synthetic route may involve the following key steps:
Starting Materials: : Phenyl hydrazine, ethyl acetoacetate, 2-methoxyaniline.
Step 1: : Formation of an intermediate hydrazone through the condensation of phenyl hydrazine and ethyl acetoacetate.
Step 2: : Cyclization of the intermediate to form the tetrahydropyrido[4,3-d]pyrimidin-4-one core.
Step 3: : Acylation reaction with 2-methoxyaniline to obtain the final product.
Industrial Production Methods
In an industrial setting, the synthesis might be optimized for higher yields and cost efficiency. Process parameters such as temperature, pressure, solvent choice, and catalysts would be meticulously controlled to maximize the production scale.
Chemical Reactions Analysis
Types of Reactions
2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: : Conversion to a more oxidized state under the influence of strong oxidizing agents.
Reduction: : Potential reduction of the oxo-group to a hydroxyl group using suitable reducing agents.
Substitution: : Possible electrophilic aromatic substitution reactions due to the presence of the phenyl and methoxy groups.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate or chromic acid for oxidation reactions, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction reactions. Reactions are typically conducted under controlled temperatures and inert atmospheres to ensure desired product formation.
Major Products Formed
The reactions lead to various derivatives of the original compound, which may exhibit different chemical and biological properties.
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of pyrido[4,3-d]pyrimidines exhibit significant antitumor properties. For instance, compounds with similar structures have been shown to inhibit the growth of cancer cells by targeting specific receptors involved in tumor proliferation. A study highlighted that compounds with ethyl substitutions at specific positions demonstrated enhanced efficacy against various cancer cell lines .
Antimicrobial Properties
Pyrido[4,3-d]pyrimidine derivatives also display antimicrobial activities. The compound's ability to disrupt bacterial cell walls or inhibit essential enzymes can lead to its effectiveness against a range of pathogens. For example, derivatives have been tested against Gram-positive and Gram-negative bacteria with promising results .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various studies. It has been noted to reduce inflammatory markers in vitro and in vivo, suggesting its application in treating conditions such as arthritis or other inflammatory diseases .
Case Studies
Case Study 1: Antitumor Efficacy
In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of the pyrido[4,3-d]pyrimidine scaffold. Among these, the compound 2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide showed a significant reduction in proliferation rates of human cancer cell lines (e.g., MCF-7 and HeLa) when tested at varying concentrations . The study concluded that the compound's mechanism of action likely involves apoptosis induction through caspase activation.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests potential for development into new antimicrobial agents .
Data Tables
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action of 2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide is not fully understood but is believed to involve interaction with specific enzymes and receptors in the body. It may modulate biological pathways through inhibition or activation of target proteins, leading to observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide
2-(6-methyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide
Highlighting Uniqueness
Compared to similar compounds, 2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide may exhibit unique pharmacological properties and improved potency due to the presence of the ethyl group and specific structural configuration. These features can influence its binding affinity to target proteins and overall biological activity.
Biological Activity
The compound 2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide is a novel pyrido-pyrimidine derivative that has garnered interest due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C23H26N4O2
- Molecular Weight : 398.48 g/mol
The unique arrangement of the pyrido and pyrimidine rings contributes to its biological activity.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound, particularly in the context of cancer therapy and enzyme inhibition.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:
- A study demonstrated that pyrido[2,3-d]pyrimidine derivatives can inhibit the activity of EGFR (Epidermal Growth Factor Receptor) , which is crucial in many cancer types. The IC50 values for related compounds ranged from 14.8 nM to over 10 µM depending on structural modifications .
Enzyme Inhibition
The compound shows potential as an inhibitor of key enzymes involved in cancer progression:
- GSK-3β Inhibition : Compounds based on similar frameworks have been identified as moderate GSK-3β inhibitors with IC50 values around 10 µM, suggesting a pathway for further exploration in therapeutic contexts .
- CDK Inhibition : Cyclin-dependent kinases (CDKs) are essential for cell cycle regulation. Pyrido-pyrimidines have been reported to inhibit CDK activity, potentially leading to reduced tumor growth rates .
The mechanisms through which this compound exerts its biological effects are still under investigation but may include:
- Inhibition of Kinase Activity : By mimicking ATP binding sites, the compound may effectively inhibit kinase activity, leading to reduced cell proliferation.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, enhancing their therapeutic potential.
Case Studies and Research Findings
Q & A
Q. How should researchers validate computational predictions of target binding?
- Answer:
- Surface Plasmon Resonance (SPR): Measure binding kinetics (K) for the compound-protein interaction .
- Mutagenesis Studies: Introduce point mutations in predicted binding residues (e.g., Ala-scanning) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
